![molecular formula C26H32Cl2N2O3 B2572426 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1189485-57-1](/img/structure/B2572426.png)
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C26H32Cl2N2O3 and its molecular weight is 491.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, a complex organic compound with the CAS number 1189485-57-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and research findings based on diverse sources.
The compound's molecular formula is C26H32Cl2N2O3, with a molecular weight of 491.45 g/mol. Its structural characteristics include:
- IUPAC Name : 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-phenylphenoxy)propan-2-ol; dihydrochloride
- InChI Key : GKCDXGDJFKTDSH-UHFFFAOYSA-N
- SMILES Representation :
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3C4=CC=CC=C4)O.Cl.Cl
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. The piperazine moiety is known for its affinity towards these receptors, which may contribute to its pharmacological effects.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in various animal models. These effects are often mediated through the modulation of serotonin levels in the brain.
Neuroprotective Properties
Studies have suggested that this compound may possess neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases. The mechanism may involve the inhibition of oxidative stress and inflammation in neural tissues.
Data Table of Biological Activities
Case Study 1: Antidepressant Efficacy
In a controlled study using the forced swim test, mice treated with varying doses of the compound showed a dose-dependent decrease in immobility time compared to control groups. This suggests a potential antidepressant effect mediated by serotonin receptor modulation.
Case Study 2: Neuroprotection in Parkinson's Disease
In a rat model of Parkinson's disease, administration of the compound resulted in significant neuroprotection as evidenced by reduced markers of oxidative stress and inflammation. Histological analysis revealed less neuronal loss in treated rats compared to untreated controls.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in various neurological disorders, including anxiety and depression. The following sections outline specific applications based on recent research findings.
Serotonin Receptor Modulation
Research indicates that derivatives of this compound can act as biased agonists at the 5-HT1A receptor. Biased agonism refers to the ability of a ligand to preferentially activate certain signaling pathways over others, which can lead to improved therapeutic profiles with fewer side effects. Studies have shown that these compounds can selectively enhance certain intracellular pathways while inhibiting others, making them promising candidates for treating mood disorders .
Antidepressant Activity
In preclinical studies, compounds similar to 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride have demonstrated significant antidepressant-like effects in animal models. These effects are believed to arise from enhanced serotonergic signaling and modulation of neuroplasticity .
Anxiolytic Effects
The compound's interaction with serotonin receptors also suggests potential anxiolytic properties. By modulating serotonin levels in the brain, it may help alleviate symptoms of anxiety disorders. Experimental models have shown promise in reducing anxiety-like behaviors following administration of related compounds .
Synthesis and Derivatives
The synthesis of this compound involves several steps that allow for the introduction of various substituents on the biphenyl and piperazine rings, leading to a library of derivatives with potentially enhanced activity or selectivity. For example, modifications at the methoxyphenyl position can significantly alter pharmacokinetic properties and receptor affinity .
Compound Derivative | Key Modifications | Potential Activity |
---|---|---|
A | - Fluorine at para position | Increased potency at 5-HT1A |
B | - Methyl group on piperazine | Improved blood-brain barrier penetration |
C | - Hydroxyl group on biphenyl | Enhanced solubility and bioavailability |
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
Case Study 1: Biased Agonism
A study exploring biased agonists at the 5-HT1A receptor demonstrated that compounds structurally related to this compound exhibited reduced side effects compared to traditional antidepressants while maintaining efficacy in mood enhancement .
Case Study 2: Anxiety Reduction
Another investigation focused on the anxiolytic properties of piperazine derivatives showed significant reductions in anxiety-like behaviors in rodent models, correlating with increased serotonin levels in synaptic clefts following administration .
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-phenylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3.2ClH/c1-30-26-14-8-6-12-24(26)28-17-15-27(16-18-28)19-22(29)20-31-25-13-7-5-11-23(25)21-9-3-2-4-10-21;;/h2-14,22,29H,15-20H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCDXGDJFKTDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3C4=CC=CC=C4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.